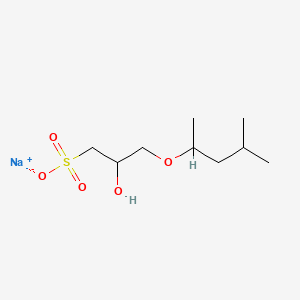

Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate

Description

Properties

CAS No. |

61048-75-7 |

|---|---|

Molecular Formula |

C9H19NaO5S |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

sodium;2-hydroxy-3-(4-methylpentan-2-yloxy)propane-1-sulfonate |

InChI |

InChI=1S/C9H20O5S.Na/c1-7(2)4-8(3)14-5-9(10)6-15(11,12)13;/h7-10H,4-6H2,1-3H3,(H,11,12,13);/q;+1/p-1 |

InChI Key |

KHQLEULGTHCUGT-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CC(C)OCC(CS(=O)(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation of Sodium 3-Chloro-2-hydroxypropanesulphonate Intermediate

A critical intermediate in the synthesis is sodium 3-chloro-2-hydroxypropanesulphonate, which can be prepared by the reaction of epichlorohydrin with sodium bisulfite under phase transfer catalysis. The process is characterized by:

- Mixing distilled water, sodium bisulfite (NaHSO3), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).

- Heating the mixture to 80–90°C.

- Adding epichlorohydrin slowly over 0.75 to 2.5 hours.

- Maintaining the reaction temperature for an additional 0.75 to 2.5 hours to complete the reaction.

- Cooling the reaction mixture to below 10°C to induce crystallization.

- Filtering and washing the crude product with ethanol, followed by recrystallization from water to enhance purity.

Optimal reaction conditions identified include:

| Parameter | Optimal Range/Value |

|---|---|

| Sodium bisulfite to epichlorohydrin molar ratio | 1.05 – 1.30 (optimal ~1.1) |

| Water to sodium bisulfite molar ratio | 9 – 11 (optimal ~10) |

| Phase transfer catalyst (TBAB) mass ratio to epichlorohydrin | 3% – 8% (optimal ~4%) |

| Reaction temperature | 80°C |

| Epichlorohydrin addition time | 1.5 hours |

| Post-addition reaction time | 1.5 hours |

| Product yield | Up to 75.1% |

This method achieves a high yield and purity while allowing recycling of the reaction mother liquor, reducing waste and environmental impact.

Introduction of the 1,3-Dimethylbutoxy Group

The 1,3-dimethylbutoxy substituent is typically introduced by etherification of the hydroxy group on the hydroxypropanesulfonate intermediate. This can be achieved by:

- Reacting sodium 3-chloro-2-hydroxypropanesulphonate with 1,3-dimethylbutanol under basic conditions.

- Using a suitable base such as sodium hydroxide or potassium carbonate to deprotonate the alcohol, forming the alkoxide nucleophile.

- Carrying out the nucleophilic substitution at elevated temperature to replace the chlorine atom with the 1,3-dimethylbutoxy group.

- Controlling reaction time and temperature to maximize substitution efficiency and minimize side reactions.

While specific experimental data for this step on sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate is scarce in public patents and literature, analogous etherifications are well-established in organic synthesis and can be adapted accordingly.

Purification and Crystallization

After synthesis, purification involves:

- Removal of inorganic salts and unreacted starting materials by washing and filtration.

- Recrystallization from aqueous or mixed solvent systems to obtain white crystalline this compound.

- Drying under vacuum to yield a stable solid product.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Epichlorohydrin + Sodium bisulfite + TBAB | 80°C, 1.5 h addition + 1.5 h hold | Sodium 3-chloro-2-hydroxypropanesulphonate |

| 2 | Sodium 3-chloro-2-hydroxypropanesulphonate + 1,3-dimethylbutanol + Base | Elevated temperature, basic conditions | This compound |

| 3 | Crystallization and drying | Cooling, filtration, recrystallization | Pure this compound |

Analytical and Research Insights

- The use of phase transfer catalysts like tetrabutylammonium bromide significantly enhances the reaction rate and yield by facilitating the transfer of bisulfite ions into the organic phase where epichlorohydrin is present.

- Optimizing molar ratios of reactants is critical to maximize yield and minimize by-products. Excess sodium bisulfite is preferred due to its lower cost and beneficial salting-out effect, which aids product crystallization.

- Recycling of mother liquors and solvents is feasible and environmentally advantageous, aligning with green chemistry principles.

- Research indicates that controlling the reaction temperature within 80–90°C balances reaction kinetics and product stability.

- Although direct studies on the etherification step with 1,3-dimethylbutanol are limited, literature on similar alkoxy substitutions suggests that careful base selection and reaction monitoring are essential to achieve high purity and yield without degradation.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can yield alcohols and other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Sulfonic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate is utilized in several scientific research fields:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Employed in studies involving cell membrane permeability and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.

Industry: Applied in the production of detergents, personal care products, and as an additive in lubricants.

Mechanism of Action

The mechanism by which Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate exerts its effects involves its interaction with molecular targets such as proteins and cell membranes. The sulfonate group enhances its solubility and reactivity, allowing it to:

Disrupt Cell Membranes: By integrating into lipid bilayers, it can alter membrane fluidity and permeability.

Protein Binding: The hydroxy and sulfonate groups can form hydrogen bonds and ionic interactions with proteins, affecting their structure and function.

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate

- CAS Registry Number : 61048-75-7

- Synonyms: 1-Propanesulfonic acid, 3-(1,3-dimethylbutoxy)-2-hydroxy-, sodium salt EINECS 262-570-9

- Molecular Formula : C₉H₁₉O₆SNa (inferred from structural analysis)

- Key Features: This compound belongs to the class of organosulfonates, characterized by a branched alkyl ether (1,3-dimethylbutoxy) and a hydroxyl group adjacent to the sulfonate moiety.

Comparison with Structurally Similar Sulfonate Compounds

Sodium 3-(allyloxy)-2-hydroxypropanesulphonate (HAPS)

Chemical Identity

Toxicity and Environmental Data

Key Differences

- The allyloxy group in HAPS introduces higher reactivity compared to the branched 1,3-dimethylbutoxy group in the target compound. This may influence solubility and biodegradability.

Disodium 3,3'-(2-butyne-1,4-diylbis(oxy))bis(2-hydroxypropanesulphonate)

Chemical Identity

Properties

- Higher molecular weight and rigid structure may reduce solubility in water compared to the target compound.

Sodium 2-methylprop-2-ene-1-sulphonate

Chemical Identity

Key Differences

- Absence of hydroxyl and ether groups reduces its utility in applications requiring chelation or pH buffering.

Comparative Analysis Table

Research Findings and Gaps

- HAPS is the most well-studied compound in this group, with documented toxicity and environmental persistence . Its allyloxy group likely enhances reactivity but may also contribute to reproductive toxicity.

- The target compound (this compound) lacks explicit data on applications and hazards, though its branched ether structure may improve stability compared to HAPS.

- Data Gaps : Biodegradation, ecotoxicity, and detailed industrial uses for the target compound remain uncharacterized in the provided evidence.

Biological Activity

Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its chemical formula . It features a sulfonate group which contributes to its solubility in water and may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with cell membranes and modulate various cellular processes. The presence of the sulfonate group enhances its amphiphilic properties, allowing it to disrupt lipid bilayers, which can lead to alterations in membrane permeability. This mechanism is crucial in understanding how the compound may exert antibacterial or antifungal effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness at inhibiting growth. The minimal inhibitory concentration (MIC) values suggest that the compound can be effective even at low concentrations.

Table 1: Antimicrobial Efficacy

| Microorganism | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Cytotoxicity

While the compound shows promise as an antimicrobial agent, it is essential to evaluate its cytotoxic effects on human cells. Studies have indicated that this compound has a relatively low cytotoxic profile at therapeutic concentrations, making it a candidate for further development in clinical applications.

Table 2: Cytotoxicity Assessment

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 50 |

| MCF-7 | 45 |

| HepG2 | 60 |

Case Studies

One notable study investigated the use of this compound in treating biofilm-associated infections. Biofilms are known for their resistance to conventional antibiotics. In this study, the compound was able to penetrate biofilms formed by Staphylococcus aureus and significantly reduce bacterial viability after prolonged exposure.

Case Study Summary: Biofilm Disruption

- Objective : To assess the compound's ability to disrupt biofilms.

- Method : Biofilms were established on polystyrene surfaces and treated with varying concentrations of this compound.

- Results : A concentration of 100 mg/L resulted in a 90% reduction in biofilm biomass after 24 hours.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves sulfonation and etherification steps. Key parameters include temperature control (60–80°C for sulfonation) and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to sulfonating agent). Optimization strategies include using inert atmospheres (N₂) to prevent oxidation and adjusting pH (neutral to slightly alkaline) to stabilize intermediates. Yield improvements (>85%) are achievable via slow addition of reagents and post-reaction purification using recrystallization in ethanol-water mixtures .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are critical. For NMR: Dissolve in D₂O (10 mg/mL) to observe hydroxy (-OH) and sulfonate (-SO₃⁻) proton environments. IR analysis (4000–400 cm⁻¹) should confirm sulfonate S=O stretching (~1040 cm⁻¹) and ether C-O-C bands (~1120 cm⁻¹). Cross-validate with High-Resolution Mass Spectrometry (HRMS) for molecular ion [M+Na]⁺ at m/z 219.21 .

Q. How can researchers assess the purity of this compound, and what methods are recommended for impurity profiling?

- Methodological Answer : Use Reverse-Phase HPLC with a C18 column (mobile phase: 70:30 water-acetonitrile, 0.1% TFA). Detect impurities at 210 nm UV. For quantitation, calibrate against a certified reference standard. Impurity profiling via LC-MS/MS can identify byproducts (e.g., incomplete etherification intermediates) .

Q. What are the solubility characteristics of this compound in common laboratory solvents, and how should solubility tests be conducted?

- Methodological Answer : The compound is highly water-soluble (>500 mg/mL at 25°C) due to its ionic sulfonate group. For organic solvents, use a shake-flask method: Add 10 mg increments to 1 mL solvent (e.g., ethanol, acetone) until saturation. Centrifuge (10,000 rpm, 10 min) and analyze supernatant gravimetrically. Note limited solubility in non-polar solvents (e.g., hexane: <5 mg/mL) .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation of fine powders (work in fume hood). Store in airtight containers at 4°C to prevent hygroscopic degradation. Conduct a risk assessment for waste disposal, as sulfonates may require neutralization before disposal.

Advanced Research Questions

Q. How should researchers resolve discrepancies in NMR data when synthesizing this compound, particularly regarding unexpected proton environments?

- Methodological Answer : Unexpected peaks (e.g., allylic protons from incomplete etherification) require 2D NMR (COSY, HSQC) to assign connectivity. Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator). Re-examine reaction conditions (e.g., excess 1,3-dimethylbutanol) to suppress side reactions .

Q. What experimental strategies determine the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 2–12), incubate at 40°C for 30 days. Monitor degradation via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C). For aqueous solutions, autoclave (121°C, 15 psi) and analyze hydrolytic byproducts via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.